molecular formula C11H10FNS B1490565 (2-Fluoro-4-(thiophen-3-yl)phenyl)methanamine CAS No. 1487874-46-3

(2-Fluoro-4-(thiophen-3-yl)phenyl)methanamine

Cat. No.: B1490565
CAS No.: 1487874-46-3
M. Wt: 207.27 g/mol
InChI Key: OATRFEGGVODEIJ-UHFFFAOYSA-N
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Description

(2-Fluoro-4-(thiophen-3-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C11H10FNS and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Crystal Structure

The compound (2-Fluoro-4-(thiophen-3-yl)phenyl)methanamine is structurally related to thiophene derivatives, which are recognized for their vast applications in material science and pharmaceuticals due to their biological activities and use in polymeric materials for electronics and solar cells. For instance, the synthesis and crystal structure of a related compound, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, highlight the importance of substituted thiophenes in developing new materials with potential for advanced technological applications (Nagaraju et al., 2018).

Biomedical Research and Pharmacology

In the realm of biomedical research, derivatives of this compound may offer promising frameworks for drug development. For example, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, acting as biased agonists of serotonin 5-HT1A receptors, have shown robust antidepressant-like activity, indicating the therapeutic potential of structurally similar compounds in treating depression (Sniecikowska et al., 2019).

Materials Science and Organic Electronics

Thiophene-based compounds, related to this compound, have been explored for their applications in organic electronics, including their use in thin-film transistors, organic field-effect transistors, and solar cells. The synthesis and application of thiophene derivatives, such as 3-Fluoro-4-hexylthiophene, in tuning the electronic properties of conjugated polythiophenes for optoelectronic devices, underscore the relevance of these compounds in advancing materials science (Gohier et al., 2013).

Analytical Chemistry and Sensing Applications

Thiophene-based molecules structurally similar to this compound have been investigated for their utility in analytical chemistry, particularly in the development of sensors. Research on novel thiophene substituted 1,3,4-oxadiazoles for aniline sensing demonstrates the potential of these compounds in environmental monitoring and safety applications, providing a foundation for exploring similar applications of this compound derivatives (Naik et al., 2018).

Properties

IUPAC Name

(2-fluoro-4-thiophen-3-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-5,7H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATRFEGGVODEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.